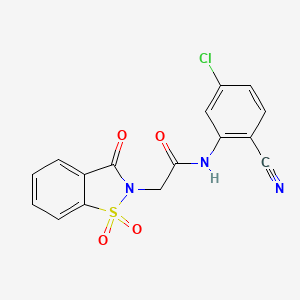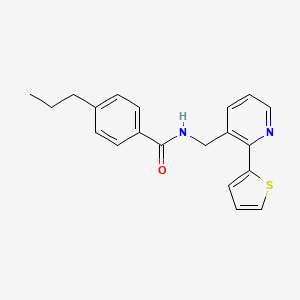
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide, also known as DFP-PA-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth, inflammation, and neuroinflammation.
Biochemical and Physiological Effects:
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in lab experiments include its high purity, stability, and specificity. (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to have low toxicity and high selectivity for its target pathways. The limitations of using (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has shown promise in various scientific research fields, and future directions for its research include the identification of its target proteins and the optimization of its synthesis method for higher yield and lower cost. Additionally, further research is needed to investigate the potential therapeutic applications of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in other diseases, including cardiovascular disease and metabolic disorders.
Métodos De Síntesis
The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves the reaction of 2,5-difluorobenzaldehyde with 4-phenyl-1H-pyrazole in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with N-(2-bromoethyl)acrylamide to yield (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide. The synthesis method of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-18-7-8-19(22)16(12-18)6-9-20(26)23-10-11-25-14-17(13-24-25)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPJWHWDFXVPO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)


![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)



